molecular formula C13H15N3O2 B11348591 N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B11348591
M. Wt: 245.28 g/mol
InChI Key: FXKYAFAMSWHYHE-UHFFFAOYSA-N
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Description

. This compound features an oxadiazole ring and an amide functional group.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide. One common approach involves the condensation of 3,4-dimethoxybenzohydrazide with 3,4-dimethylbenzoyl chloride, followed by cyclization to form the oxadiazole ring. The reaction proceeds under appropriate solvent conditions and with acid or base catalysts.

Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves optimizing reaction conditions for yield, purity, and scalability.

Chemical Reactions Analysis

Reactivity:: N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify the amide or other functional groups.

    Substitution: Substituents on the phenyl ring can be replaced.

Common Reagents::

    Hydrazine hydrate: Used for hydrazide formation.

    Acid chlorides: React with hydrazide to form the oxadiazole ring.

    Reducing agents: Employed for reduction reactions.

Major Products:: The major products depend on the specific reaction conditions and substituents. Oxidation may yield hydroxylated derivatives, while reduction can lead to amine derivatives.

Scientific Research Applications

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide finds applications in:

    Medicinal Chemistry: As a scaffold for drug design due to its unique structure.

    Biological Studies: Investigating its interactions with biological targets.

    Materials Science: Potential use in organic electronics or sensors.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets or pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C13H15N3O2/c1-4-11(17)14-13-12(15-18-16-13)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,14,16,17)

InChI Key

FXKYAFAMSWHYHE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NON=C1C2=CC(=C(C=C2)C)C

Origin of Product

United States

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